Methyl Ester vs. Phenyl Ester: A 62 Da Molecular Weight Reduction and Improved Ligand Efficiency Indices
The target compound (C17H23FN2O3) possesses a molecular weight of 322.38 g/mol, which is 62.07 g/mol lower than the closest commercially catalogued analog, phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate (CAS 1797074-46-4; C22H25FN2O3, MW = 384.45 g/mol) . This reduction stems solely from the replacement of the phenyl ester with a methyl ester. In fragment-based and lead-generation contexts, a lower molecular weight directly improves ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, which are primary drivers of compound prioritization .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 322.38 (methyl ester, C17H23FN2O3) |
| Comparator Or Baseline | 384.45 (phenyl ester analog, CAS 1797074-46-4, C22H25FN2O3) |
| Quantified Difference | ΔMW = -62.07 g/mol (-16.1%); predicted ΔLogP ≈ -1.5 to -2.0 units (class-level inference based on ester group contribution) |
| Conditions | Calculated from molecular formulas (ChemDraw/ChemSpider-level data); LogP shift estimated from established Hansch π constants for aromatic ester substituents |
Why This Matters
A 16% reduction in molecular weight, coupled with a predicted 1.5–2.0 LogP unit decrease, is a substantial physicochemical differentiation that directly translates into superior lead-likeness scores and more favorable ADME properties, making the methyl ester compound a preferred starting point for oral bioavailability optimization.
